Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone
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Overview
Description
Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone is an organic compound that features a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an oxolan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The oxolan-2-one moiety may also play a role in stabilizing the compound’s conformation and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic acid: This compound shares the benzyloxy and methoxy groups but differs in the acetic acid moiety.
4-Benzyloxy-3-methoxyacetophenone: Similar in structure but contains an acetophenone group instead of the oxolan-2-one moiety.
Uniqueness
Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone is unique due to the presence of the oxolan-2-one ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-21-18-10-15(9-16-11-19(20)23-13-16)7-8-17(18)22-12-14-5-3-2-4-6-14/h2-8,10,16H,9,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRJBUYHQOXRCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2CC(=O)OC2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553379 |
Source
|
Record name | 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92831-74-8 |
Source
|
Record name | 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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